molecular formula C9H11F2NO B13080535 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B13080535
M. Wt: 187.19 g/mol
InChI Key: QMOXZEBGEDEZFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol can be achieved through several routes. One common method involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .

Chemical Reactions Analysis

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol can be compared with similar compounds such as:

The unique combination of the amino, fluoro, and methyl groups in this compound makes it distinct and valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-amino-1-(2,5-difluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11F2NO/c1-5-2-8(11)6(3-7(5)10)9(13)4-12/h2-3,9,13H,4,12H2,1H3

InChI Key

QMOXZEBGEDEZFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(CN)O)F

Origin of Product

United States

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